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Bicyclo(3.3.0)oct-2-ene

Cat. No.: B13776758
CAS No.: 930-99-4
M. Wt: 108.18 g/mol
InChI Key: KEHFJHPSOFFXBO-JGVFFNPUSA-N
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Description

Significance of Bicyclo[3.3.0]octene Systems in Contemporary Organic Chemistry

The bicyclo[3.3.0]octane framework, characterized by two fused five-membered rings, represents a core structural motif in a multitude of complex organic molecules, including a variety of natural products. Its unique, strained, and rigid conformation makes it a valuable scaffold in organic synthesis. The inherent ring strain of the bicyclic system influences the reactivity of functional groups attached to it, providing a platform for studying stereochemistry and the effects of molecular strain on chemical reactions. ontosight.ai

In contemporary organic chemistry, these systems are significant for several reasons. They serve as versatile building blocks for the total synthesis of more intricate molecules. rsc.org The development of methods to construct the bicyclo[3.3.0]octane core, such as through transannular cyclization strategies, is an active area of research, highlighting its importance in the field. nih.gov Furthermore, the stereochemical rigidity of the cis-fused isomer, in particular, allows for predictable control over the three-dimensional arrangement of atoms during synthetic transformations. The study of reactions on the bicyclo[3.3.0]octene skeleton, such as dihydroxylations, provides critical insights into reaction mechanisms and stereoselectivity, which can be influenced by subtle torsional and steric effects within the molecule. nih.gov

Historical Development and Milestones in Cis-Bicyclo[3.3.0]-2-octene Research

Research into the bicyclo[3.3.0]octane ring system has a rich history. Early investigations were often linked to the theoretical and synthetic challenges posed by pentalene (B1231599) (bicyclo[3.3.0]octatetraene), a highly reactive and elusive antiaromatic compound. In this context, cis-bicyclo[3.3.0]-2-octene and its derivatives were synthesized as potential precursors. A notable early synthesis was described in 1951, which involved a multi-step process starting from the condensation of ketene (B1206846) and cyclopentadiene (B3395910). researchgate.netcaltech.edu This work converted a bicyclo[3.2.0]heptenone derivative through a Tiffeneau-Demjanov ring expansion to a mixture of bicyclo[3.3.0]octenones, which were then further transformed. researchgate.netcaltech.edu

A significant milestone in the synthesis of the cis-bicyclo[3.3.0]octane skeleton was the development of methods utilizing the isomerization of cyclooctadienes. acs.org For instance, the treatment of cis,cis-1,5-cyclooctadiene with acidic catalysts can induce a transannular cyclization to form the cis-bicyclo[3.3.0]octane framework. A convenient two-step procedure for preparing derivatives like exo-cis-bicyclo[3.3.0]octane-2-carboxylic acid from the readily available cis,cis-1,5-cyclooctadiene was established as a reliable synthetic method. orgsyn.org This procedure involves the initial formation of 2-(trichloromethyl)bicyclo[3.3.0]octane, followed by hydrolysis. orgsyn.orglookchem.com These synthetic advancements provided greater access to the cis-bicyclo[3.3.0]octene scaffold, facilitating further studies of its reactivity and application in synthesis.

Fundamental Structural Features and Nomenclature of the Cis-Bicyclo[3.3.0]octene Scaffold

Cis-bicyclo[3.3.0]-2-octene is a carbobicyclic compound, meaning it contains two rings of carbon atoms. nih.gov Its structure consists of two five-membered cyclopentane (B165970) rings fused together in a cis configuration. This cis-fusion means that the two hydrogen atoms on the bridgehead carbons (the carbons shared by both rings) are on the same side of the molecule. ontosight.ai The molecule contains a single double bond located at the second position of the bicyclic system, as indicated by the "-2-ene" suffix.

The systematic nomenclature for this compound follows the rules established by the International Union of Pure and Applied Chemistry (IUPAC). The term "bicyclo" indicates a bicyclic system. The numbers in the brackets, [3.3.0], specify the lengths of the three bridges connecting the two bridgehead carbons. In this case, there are two bridges of three carbons each and one bridge of zero carbons (indicating the bridgehead carbons are directly bonded). An alternative IUPAC name for this compound is cis-1,2,3,3a,4,6a-hexahydropentalene. nih.govnist.gov

The fundamental properties of Cis-bicyclo[3.3.0]-2-octene are summarized in the table below.

PropertyValue
Molecular Formula C₈H₁₂ nist.gov
Molecular Weight 108.18 g/mol nih.gov
CAS Registry Number 930-99-4 nist.gov
IUPAC Name 1,2,3,3a,4,6a-hexahydropentalene nih.gov
Synonyms cis-Bicyclo[3.3.0]-2-octene, Pentalene, 1,2,3,3a,4,6a-hexahydro-, cis- nist.govchemeo.com
InChI Key KEHFJHPSOFFXBO-SFYZADRCSA-N nist.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H12 B13776758 Bicyclo(3.3.0)oct-2-ene CAS No. 930-99-4

Properties

CAS No.

930-99-4

Molecular Formula

C8H12

Molecular Weight

108.18 g/mol

IUPAC Name

(3aS,6aS)-1,2,3,3a,4,6a-hexahydropentalene

InChI

InChI=1S/C8H12/c1-3-7-5-2-6-8(7)4-1/h1,3,7-8H,2,4-6H2/t7-,8+/m0/s1

InChI Key

KEHFJHPSOFFXBO-JGVFFNPUSA-N

Isomeric SMILES

C1C[C@@H]2CC=C[C@@H]2C1

Canonical SMILES

C1CC2CC=CC2C1

Origin of Product

United States

Synthetic Methodologies for Cis Bicyclo 3.3.0 2 Octene and Its Derivatives

De Novo Syntheses of Cis-Bicyclo[3.3.0]-2-octene

The direct construction of the cis-bicyclo[3.3.0]octene framework can be achieved through various pathways, primarily involving multi-step sequences from readily available precursors or the rearrangement of cyclic isomers.

Isomerization Approaches from Cyclic Dienes (e.g., Cyclooctadienes)

The isomerization of cyclooctadienes presents a direct route to cis-bicyclo[3.3.0]oct-2-ene. Treatment of either 1,5- or 1,3-cyclooctadiene (B162279) with strong bases is an effective method for this transformation. Research has shown that reagents such as phenylpotassium can yield cis-bicyclo[3.3.0]oct-2-ene as the major product in 50-65% yield. acs.org

Potassium hydride has also been identified as a particularly effective heterogeneous catalyst for the isomerization of cyclooctadienes to cis-bicyclo[3.3.0]oct-2-ene, especially in the absence of hydrogen. datapdf.com The use of elemental potassium as a catalyst for the rearrangement of 1,3-cyclooctadiene provides a useful synthetic route to this otherwise difficult-to-obtain olefin. acs.org

PrecursorCatalyst/ReagentProductYield
1,3-CyclooctadienePhenylpotassiumcis-Bicyclo[3.3.0]oct-2-ene50-65% acs.org
1,5-CyclooctadienePhenylpotassiumcis-Bicyclo[3.3.0]oct-2-ene50-65% acs.org
CyclooctadienesPotassium Hydridecis-Bicyclo[3.3.0]oct-2-ene- datapdf.com
1,3-CyclooctadieneElemental Potassiumcis-Bicyclo[3.3.0]oct-2-ene- acs.org

Synthesis of Functionalized Bicyclo[3.3.0]octene Skeletons

Functionalized derivatives of the bicyclo[3.3.0]octene system are often accessed through ring expansion strategies, which allow for the introduction of various substituents and functionalities.

Ring Expansion Strategies

Ring expansion methodologies provide a powerful tool for constructing the bicyclo[3.3.0]octane framework from smaller ring systems. These methods often offer good control over stereochemistry and allow for the synthesis of a variety of substituted derivatives.

The Tiffeneau-Demjanov rearrangement involves the reaction of a 1-aminomethyl-cycloalkanol with nitrous acid to produce a ring-expanded cycloketone. wikipedia.org This methodology has been successfully applied to the synthesis of functionalized bicyclo[3.3.0]octene skeletons.

A key example starts with bicyclo[3.2.0]-2-hepten-6-one, which can be prepared from the condensation of cyclopentadiene (B3395910) and ketene (B1206846). researchgate.netcaltech.edu This ketone is then converted to the corresponding 1-aminomethyl-cycloalkanol, which upon treatment with nitrous acid, undergoes the Tiffeneau-Demjanov ring expansion. This reaction yields a mixture of bicyclo[3.3.0]-2-octen-6-one and bicyclo[3.3.0]-2-octen-7-one. researchgate.netcaltech.edu These resulting ketones can be further modified, for instance, through reduction with lithium aluminum hydride to the corresponding alcohols, which are precursors to tetrahydropentalenes. researchgate.netcaltech.edu

Starting MaterialKey IntermediateProduct(s)
Bicyclo[3.2.0]-2-hepten-6-one1-Aminomethyl-bicyclo[3.2.0]-2-hepten-6-olBicyclo[3.3.0]-2-octen-6-one and Bicyclo[3.3.0]-2-octen-7-one researchgate.netcaltech.edu

The acid-catalyzed ring expansion of substituted cyclobutanes offers another route to the bicyclo[3.3.0]octane framework. For instance, subjecting 6-(1-methylethylidene)-bicyclo[3.2.0]heptanes to hydrogen bromide in acetic acid, a polar solvent, induces a ring expansion to yield a mixture of 2-bromo-3,3-dimethylbicyclo[3.3.0]octane and 3-bromo-2,2-dimethylbicyclo[3.3.0]octane. researchgate.netumich.edu This reaction proceeds with high stereoselectivity and moderate regioselectivity. researchgate.netumich.edu

While this specific example leads to a saturated and brominated bicyclo[3.3.0]octane system, the underlying principle of acid-catalyzed rearrangement of a bicyclo[3.2.0]heptane derivative to a bicyclo[3.3.0]octane is a valid strategy. Subsequent elimination of the bromo substituent could potentially lead to the desired bicyclo[3.3.0]octene skeleton. The choice of solvent is critical, as less polar solvents like diethyl ether tend to suppress the ring expansion in favor of addition products to the double bond. researchgate.netumich.edu

Starting MaterialReagentsProduct(s)
6-(1-Methylethylidene)-bicyclo[3.2.0]heptaneHBr/HOAc2-Bromo-3,3-dimethylbicyclo[3.3.0]octane and 3-Bromo-2,2-dimethylbicyclo[3.3.0]octane researchgate.netumich.edu

Annulation Reactions

Annulation, the formation of a new ring onto a pre-existing molecule, is a powerful strategy for constructing the bicyclo[3.3.0]octene core. Two notable methods are phosphine-promoted [3+2] annulations and the Weiss reaction.

Phosphine-Promoted [3+2] Annulations

Phosphine-catalyzed [3+2] annulation reactions have emerged as a highly effective method for the synthesis of functionalized cyclopentenes, including the cis-bicyclo[3.3.0]octene system. rhhz.netfrontiersin.org This methodology typically involves the reaction of an allenoate, which acts as a three-carbon synthon in the presence of a phosphine (B1218219) catalyst, with an electron-deficient alkene. rhhz.netfrontiersin.org The reaction proceeds through the formation of a zwitterionic intermediate that undergoes a [3+2] cycloaddition. frontiersin.org

In a notable application, a phosphine-promoted [3+2] annulation was the key step in a two-step sequence to prepare a cis-oxabicyclo[3.3.0]octenone intermediate. nih.gov This reaction involved the coupling of an allenoate with a butenolide. nih.gov Researchers have also developed phosphine-catalyzed sequential [2+3] and [3+2] annulation reactions of γ-substituted allenoates to construct bicyclic orgsyn.orgorgsyn.orgoctene derivatives in good to excellent yields under mild conditions. rsc.org Furthermore, phosphine-catalyzed sequential annulations of γ-vinyl allenoates with alkylidenemalononitriles have been reported to produce structurally dense tetra- and penta-substituted bicyclic orgsyn.orgorgsyn.orgoctene derivatives. researchgate.net

The versatility of this method is highlighted by the ability to use various phosphines, including chiral phosphines, to achieve high levels of diastereo- and enantioselectivity. rhhz.net For instance, amino acid-derived chiral phosphines have been successfully employed in sequential [3+2]/[3+2] annulations to create multifunctionalized cis-fused bicyclic[3.3.0]octene scaffolds. rhhz.net

Table 1: Examples of Phosphine-Promoted Annulations for Bicyclo[3.3.0]octene Synthesis

Reactant 1 Reactant 2 Catalyst Product Type Yield Reference
Allenoate 6 Butenolide 7 Phosphine cis-Oxabicyclo[3.3.0]octenone 8 - nih.gov
γ-Substituent allenoates Activated dienes PBu₃ Bicyclic orgsyn.orgorgsyn.orgoctene derivatives Good to excellent rsc.org
γ-Vinyl allenoates Alkylidenemalononitriles Phosphine Tetra- and penta-substituted bicyclic orgsyn.orgorgsyn.orgoctene derivatives Good to excellent researchgate.net
Unsubstituted allenoates Arylidenemalononitriles Chiral phosphine P4 Multifunctionalized cis-fused bicyclic orgsyn.orgorgsyn.orgoctene - rhhz.net
Weiss Reaction: Condensation of 1,3-Acetonedicarboxylates with 1,2-Dicarbonyl Compounds

The Weiss reaction, and its subsequent modifications known as the Weiss-Cook reaction, provides a direct and efficient route to the cis-bicyclo[3.3.0]octane-3,7-dione core structure. orgsyn.orgwiktionary.org This reaction involves the condensation of a dialkyl 1,3-acetonedicarboxylate with a 1,2-dicarbonyl compound in a process that combines aldol (B89426) and Michael reactions. acs.org

The classic Weiss reaction typically involves reacting glyoxal (B1671930) with two equivalents of dimethyl 1,3-acetonedicarboxylate. orgsyn.orgresearchgate.net This leads to the formation of tetramethyl 3,7-dihydroxybicyclo[3.3.0]octa-2,6-diene-2,4,6,8-tetracarboxylate, which upon hydrolysis and decarboxylation, yields cis-bicyclo[3.3.0]octane-3,7-dione. orgsyn.org A significant advantage of this reaction is its ability to construct the bicyclic system in a single pot, often with high yields. wiktionary.org

The reaction has been optimized for large-scale preparations and has been shown to be applicable to a variety of substituted 1,2-dicarbonyl compounds, allowing for the synthesis of angularly-substituted bicyclo[3.3.0]octane-3,7-diones. orgsyn.org For example, the condensation of biacetyl with dimethyl 1,3-acetonedicarboxylate produces cis-1,5-dimethylbicyclo[3.3.0]octane-3,7-dione. acs.org The reaction conditions, such as pH and temperature, can be critical for achieving good yields. orgsyn.org

Table 2: The Weiss Reaction for Bicyclo[3.3.0]octane-3,7-dione Synthesis

1,2-Dicarbonyl Compound 1,3-Acetonedicarboxylate Product Reference
Glyoxal Dimethyl 1,3-acetonedicarboxylate cis-Bicyclo[3.3.0]octane-3,7-dione orgsyn.orgresearchgate.net
Biacetyl Dimethyl 1,3-acetonedicarboxylate cis-1,5-Dimethylbicyclo[3.3.0]octane-3,7-dione orgsyn.orgacs.org
Glyoxal Di-tert-butyl 3-oxoglutarate Tetra-tert-butyl 3,7-dioxo-cis-bicyclo[3.3.0]octane-2,4,6,8-tetracarboxylate researchgate.net

Metathesis-Based Approaches

Olefin metathesis has revolutionized the synthesis of cyclic and bicyclic systems. Ring-rearrangement metathesis (RRM) and tandem ring-opening metathesis-ring-closing metathesis (ROM-RCM) are particularly powerful strategies for accessing the bicyclo[3.3.0]octene framework.

Ring-Rearrangement Metathesis (RRM) in Bicyclo[3.3.0]octene Formation

Ring-rearrangement metathesis (RRM) is a cascade process that typically involves the ring-opening of a strained cyclic alkene followed by a ring-closing metathesis to generate a new, often more complex, ring system. beilstein-journals.orgbeilstein-journals.org This strategy has been successfully applied to the synthesis of the bicyclo[3.3.0]octene core, often starting from readily available bicyclo[2.2.1]heptene derivatives. beilstein-journals.org

In one example, a functionalized bicyclo[2.2.1]heptene system was converted to a bicyclo[3.3.0]octene ring system using a ruthenium catalyst. beilstein-journals.org This approach is attractive due to its atom economy and the ability to build molecular complexity in a single step. beilstein-journals.org The reaction proceeds through a tandem ring-opening metathesis (ROM) and ring-closing metathesis (RCM) sequence. beilstein-journals.org The driving force for the rearrangement is often the relief of ring strain in the starting material. mdpi.com

Tandem Ring-Opening Metathesis – Ring-Closing Metathesis (ROM-RCM) Protocols

Tandem ROM-RCM protocols provide a direct route to bicyclo[3.3.0]octene systems from appropriately substituted bicyclic precursors. wpmucdn.comacs.org This sequence involves the ring-opening of a cyclic olefin by a metathesis catalyst, followed by an intramolecular ring-closure of the resulting diene. caltech.edu

A notable application of this strategy is the synthesis of the bicyclo[3.3.0]octene core of (+)-cylindramide A from a bicyclo[2.2.1]heptene derivative. wpmucdn.com The development of highly active ruthenium catalysts, such as the Grubbs second-generation catalyst, has been crucial for the success of these tandem reactions, allowing for the inclusion of more functionalized olefins. mdpi.comcaltech.edu The efficiency of the ROM-RCM process can be influenced by the nature of the starting material and the specific catalyst used. nih.gov

Derivatization from Related Bicyclic Precursors

The cis-bicyclo[3.3.0]octene ring system can also be accessed through the chemical modification of related bicyclic precursors, most notably cis-bicyclo[3.3.0]octane-3,7-dione, which is readily available via the Weiss reaction. arkat-usa.org

This diketone serves as a versatile starting material for a variety of transformations. For instance, it can be reduced to the corresponding diol, which can then be further manipulated. caltech.edu Selective mono- and diallylation of cis-1,5-dimethylbicyclo[3.3.0]octane-3,7-dione has been achieved under radical conditions. researchgate.net Furthermore, the parent cis-bicyclo[3.3.0]octane-3,7-dione can be converted into cis-bicyclo[3.3.0]oct-6-ene-3-one, which can then be hydrogenated to afford cis-bicyclo[3.3.0]octane-3-one. prepchem.com

The synthesis of various 1-substituted cis-bicyclo[3.3.0]octane-3,7-dione derivatives has been described, highlighting the potential of these compounds as precursors for more complex polyquinane structures. arkat-usa.org These derivatizations often involve standard functional group manipulations, such as alkylations, reductions, and olefination reactions. researchgate.net

Transformations from Cyclooctane Derivatives (e.g., Trichloromethylation)

One of the established routes to the cis-bicyclo[3.3.0]octane framework commences with the readily available cis,cis-1,5-cyclooctadiene. This method involves a transannular cyclization reaction induced by the addition of a trichloromethyl radical, followed by further transformations to yield functionalized bicyclic compounds.

A key example of this strategy is the synthesis of exo-cis-bicyclo[3.3.0]octane-2-carboxylic acid. orgsyn.org The initial step involves the free-radical addition of chloroform (B151607) to cis,cis-1,5-cyclooctadiene, initiated by benzoyl peroxide. This reaction proceeds via a transannular cyclization to form 2-(trichloromethyl)bicyclo[3.3.0]octane. The reaction is typically carried out in refluxing chloroform over several days with periodic addition of the initiator.

The subsequent step involves the hydrolysis of the trichloromethyl group to a carboxylic acid. This is achieved by heating the 2-(trichloromethyl)bicyclo[3.3.0]octane with 85% phosphoric acid at elevated temperatures (around 150°C). orgsyn.org This hydrolysis proceeds with the evolution of hydrogen chloride and results in the formation of exo-cis-bicyclo[3.3.0]octane-2-carboxylic acid in moderate yields.

StepReactantsReagents and ConditionsProductYieldReference
1cis,cis-1,5-Cyclooctadiene, ChloroformBenzoyl peroxide, reflux2-(Trichloromethyl)bicyclo[3.3.0]octane~35% orgsyn.org
22-(Trichloromethyl)bicyclo[3.3.0]octane85% Phosphoric acid, 150°C, 16 hexo-cis-Bicyclo[3.3.0]octane-2-carboxylic acid43-47% orgsyn.org

To obtain the parent alkene, cis-bicyclo[3.3.0]oct-2-ene, from the resulting carboxylic acid, a decarboxylation-elimination strategy can be employed. While not explicitly detailed for this specific substrate in the reviewed literature, a plausible approach involves a Hunsdiecker-type reaction. Treatment of the carboxylic acid with a heavy metal salt (e.g., silver oxide) to form the corresponding carboxylate salt, followed by reaction with bromine, would be expected to yield a 2-bromobicyclo[3.3.0]octane. Subsequent dehydrobromination using a suitable base would then furnish the desired cis-bicyclo[3.3.0]oct-2-ene. The stereochemical outcome of the elimination would be crucial in determining the final product's geometry.

Functionalization of Cis-Bicyclo[3.3.0]octane-3,7-diones

The cis-bicyclo[3.3.0]octane-3,7-dione is a versatile starting material that can be elaborated into various derivatives, including the target alkene. The dione (B5365651) itself is accessible through several routes, a common one being the Weiss-Cook condensation, which involves the reaction of dimethyl 3-oxoglutarate with glyoxal. lnigchrm.in

From the saturated dione, the introduction of unsaturation can be achieved. For instance, cis-bicyclo[3.3.0]oct-3-ene-2,7-dione can be synthesized from cis-bicyclo[3.3.0]octane-3,7-dione. capes.gov.br This transformation introduces a double bond in a different position to the target molecule but highlights the feasibility of creating unsaturation in the bicyclic system.

A more direct, albeit multi-step, pathway to cis-bicyclo[3.3.0]oct-2-ene from the 3,7-dione would involve the following conceptual sequence:

Selective monoketalization: One of the ketone functionalities is selectively protected, for example, as a ketal, to allow for differential reactivity.

Reduction: The remaining free ketone is reduced to a secondary alcohol using a reducing agent like sodium borohydride.

Dehydration: The resulting alcohol is then dehydrated under acidic conditions to introduce the double bond, yielding a bicyclo[3.3.0]octen-7-one derivative.

Deprotection: The protecting group on the second ketone is removed.

Deoxygenation: The final ketone is removed. A Wolff-Kishner or Clemmensen reduction could be employed for this step. For instance, formation of the tosylhydrazone followed by treatment with a strong base (Wolff-Kishner conditions) would lead to the desired cis-bicyclo[3.3.0]oct-2-ene.

The allylation of cis-bicyclo[3.3.0]octane-3,7-dione derivatives has also been explored, which can serve as a handle for further transformations. researchgate.net

Starting MaterialKey TransformationIntermediate/ProductReference
cis-Bicyclo[3.3.0]octane-3,7-dionePhenylselenylation/oxidationcis-Bicyclo[3.3.0]oct-3-ene-2,7-dione capes.gov.br
cis-Bicyclo[3.3.0]octane-3,7-dioneSelective monoketalization, reduction, dehydration, deprotection, Wolff-Kishner reductioncis-Bicyclo[3.3.0]oct-2-eneConceptual
cis-1,5-Dimethylbicyclo[3.3.0]octane-3,7-dioneAllylation via fragmentationDiallylated bicyclo[3.3.0]octane derivatives researchgate.net
Enantioselective Transannular Desymmetrization Approaches

A modern and elegant strategy for the synthesis of functionalized cis-bicyclo[3.3.0]octane derivatives involves the enantioselective desymmetrization of achiral, meso-cyclooctene oxides. This approach allows for the creation of chiral bicyclic structures with high enantiomeric purity.

The core of this methodology is the base-promoted rearrangement of a cyclooctene (B146475) oxide. The use of a chiral lithium amide base, such as the complex of an alkyllithium with a chiral diamine like (-)-sparteine (B7772259) or (-)-α-isosparteine, can induce a highly enantioselective α-deprotonation followed by a transannular rearrangement. This process yields enantiomerically enriched bicyclo[3.3.0]octan-2-ols. academictree.orgresearchgate.net

The reaction of various substituted cyclooctene oxides with organolithium reagents in the presence of these chiral ligands has been shown to produce the corresponding functionalized bicyclo[3.3.0]octan-2-ols in good yields and with high enantiomeric excesses (ee).

Substrate (Cyclooctene oxide derivative)Chiral LigandOrganolithiumProduct (Bicyclo[3.3.0]octan-2-ol derivative)YieldeeReference
Substituted cyclooctene oxide 7(-)-Sparteines-BuLiFunctionalized bicyclo[3.3.0]octan-2-ol 872%83% academictree.org
Substituted cyclooctene oxide 17(-)-α-Isosparteinen-BuLiFunctionalized bicyclo[3.3.0]octan-2-ol 1956%89% academictree.org
Substituted cyclooctene oxide 18(-)-α-Isosparteinen-BuLiFunctionalized bicyclo[3.3.0]octan-2-ol 2065%88% academictree.org

Reaction Pathways and Mechanistic Investigations of Cis Bicyclo 3.3.0 2 Octene Systems

Electrophilic Additions to the Endocyclic Double Bond

Electrophilic additions to the endocyclic double bond of cis-bicyclo[3.3.0]oct-2-ene are influenced by the inherent strain and stereochemistry of the bicyclic system. The fused five-membered rings create a convex (exo) and a concave (endo) face, leading to stereochemical differentiation in the approach of electrophiles.

Dihydroxylation Reactions: Stereochemical Control and Origins

The dihydroxylation of cis-bicyclo[3.3.0]oct-2-ene provides insights into the stereochemical control exerted by the bicyclic framework. The reaction typically proceeds via a syn-addition mechanism, and the facial selectivity is determined by the accessibility of the double bond to the oxidizing agent.

Research has shown that the dihydroxylation of derivatives of cis-bicyclo[3.3.0]oct-2-ene can be highly stereoselective. For instance, the synthesis of functionalized bicyclo[3.3.0]octane derivatives often involves a dihydroxylation step where the stereochemical outcome is crucial. While specific studies on the dihydroxylation of the parent cis-bicyclo[3.3.0]oct-2-ene are not extensively detailed in the provided results, the principles of stereochemical control in related bicyclic systems suggest that the exo face is generally more accessible to bulky reagents due to steric hindrance from the concave endo face. This would lead to the preferential formation of exo-diols.

Regioselective and Stereoselective Oxymercuration and Hydroboration Studies

Oxymercuration-Demercuration:

The oxymercuration-demercuration of cis-bicyclo[3.3.0]oct-2-ene has been investigated to understand the regioselectivity and stereoselectivity of electrophilic addition. In the case of cis-bicyclo[3.3.0]oct-2-ene, hydration via oxymercuration-demercuration occurs preferentially at the less sterically hindered C-3 position. researchgate.net There is little preference shown for exo versus endo attack at this position. researchgate.net However, for the more hindered C-2 position, there is a significant preference for the exo product, with a ratio of 11:1. researchgate.net This selectivity is attributed to the steric hindrance posed by the bicyclic ring structure.

When methyl groups are introduced at the 2- or 3-positions, the reaction leads to the formation of tertiary alcohols with an approximate 4:1 preference for the exo-isomer. researchgate.net It is noted that the oxymercuration intermediate can undergo rapid equilibration, which may affect the final product distribution. researchgate.net

Hydroboration-Oxidation:

Hydroboration-oxidation of cis-bicyclo[3.3.0]oct-2-ene and its derivatives also exhibits notable regio- and stereoselectivity. The reaction involves the syn-addition of a boron-hydrogen bond across the double bond, with the boron atom adding to the less sterically hindered carbon atom. Subsequent oxidation replaces the boron atom with a hydroxyl group, preserving the stereochemistry of the initial addition.

In the hydroboration of cis-bicyclo[3.3.0]octenone derivatives, the use of acetal (B89532) groups can serve as effective control elements for both regioselectivity and stereoselectivity. umich.edu For example, hydroboration-oxidation of a dibenzoate derivative of a bicyclo[3.3.0]octene system yielded a mixture of alcohols, demonstrating the influence of substituents on the reaction outcome. researchgate.net The hydroboration of 2-oxabicyclo[3.3.0]oct-6-en-3-one, a related bicyclic system, with subsequent oxidation, resulted in a mixture of regioisomeric hydroxylated lactones, with a preference for the 6-hydroxylated product. kirj.ee This highlights the directing effects of nearby functional groups.

Rearrangement Processes

The strained bicyclo[3.3.0]octane framework is susceptible to various rearrangement reactions, which can be initiated by acid catalysis, photochemical energy, or the action of strong bases on its derivatives. These rearrangements often lead to the formation of new carbocyclic or heterocyclic ring systems.

Acid-Catalyzed Rearrangements of Cycloalkenes

Acid-catalyzed rearrangements of bicyclic alkenes, including those with the bicyclo[3.3.0]octane skeleton, are well-documented. These reactions typically proceed through carbocationic intermediates, which can undergo hydride shifts and skeletal reorganizations to yield more stable products. For instance, the treatment of cis-bicyclo[3.3.0]oct-2-ene with concentrated sulfuric acid in benzene (B151609) can lead to the formation of phenyl-substituted bicyclo[3.3.0]octane derivatives through a Friedel-Crafts type transannular alkylation. oup.com The initially formed bicyclo[3.3.0]octyl cation can isomerize via 1,2-hydride shifts and skeletal rearrangements, leading to a mixture of products. oup.com

Similarly, acid-catalyzed ring contractions have been observed in related systems, such as the conversion of endo-2,8-trimethylene-cis-bicyclo[3.3.0]octyl cations to methylperhydrotriquinacenes. acs.org These rearrangements highlight the propensity of the bicyclo[3.3.0]octane system to undergo transformations to relieve ring strain and achieve greater stability.

Photochemical Rearrangements of Bicyclo[3.3.0]octa-2,6-diene-3,7-diones

Photochemical rearrangements provide a powerful tool for accessing complex molecular architectures from bicyclo[3.3.0]octane precursors. A notable example is the photolytic rearrangement of bicyclo[3.2.1]octenediones to afford bicyclo[3.3.0]octa-3,7-diene-2,6-diones. thieme-connect.comthieme-connect.de This reaction proceeds in high yields and offers a simple method for the synthesis of these dione (B5365651) systems. thieme-connect.com The mechanism is thought to involve a Norrish type I cleavage, leading to the formation of stable radical intermediates that rearrange to the final product. thieme-connect.com

While the provided information focuses on the synthesis of bicyclo[3.3.0]octa-2,6-diene-3,7-diones through rearrangement, it is important to note that these compounds themselves can be substrates for further photochemical transformations, although specific examples involving this exact system are not detailed in the search results.

Rearrangements of Epoxide Derivatives with Organolithium Reagents

The epoxide derivatives of cis-bicyclo[3.3.0]oct-2-ene undergo fascinating rearrangements when treated with organolithium reagents. These reactions are highly dependent on the reaction conditions and the nature of the organolithium base.

The reaction of 3,4-epoxycyclooctene, a related medium-sized ring epoxide, with lithium diethylamide yields cis-bicyclo[3.3.0]oct-7-en-endo-2-ol, among other products. researchgate.net This transannular cyclization demonstrates the formation of the bicyclo[3.3.0]octane skeleton from a monocyclic precursor.

More specifically, the enantioselective α-deprotonation–rearrangement of achiral cyclooctene (B146475) oxides, which are precursors to bicyclo[3.3.0]octane systems, using organolithiums in the presence of chiral ligands like (–)-sparteine, can produce functionalized bicyclo[3.3.0]octan-2-ols in good yields and high enantiomeric excess. researchgate.net This method provides a stereocontrolled entry into chiral bicyclo[3.3.0]octane derivatives. The mechanism involves the deprotonation at a carbon atom adjacent to the epoxide ring (α-lithiation), followed by a rearrangement that leads to the formation of the bicyclic alcohol. researchgate.net

Functional Group Interconversions and Derivatization Reactions of Cis-Bicyclo[3.3.0]-2-octene Systems

The fused five-membered ring system of cis-bicyclo[3.3.0]octene provides a versatile scaffold for a variety of functional group transformations. The inherent strain and stereochemistry of the bicyclic framework influence the reactivity and selectivity of these reactions, enabling the synthesis of a wide range of derivatives.

Oxidative Degradation Pathways

The carbon-carbon double bond in cis-bicyclo[3.3.0]octene and its derivatives is susceptible to oxidative cleavage by various reagents, a reaction that is fundamental for structural elucidation and the synthesis of functionalized cyclopentane (B165970) derivatives.

Ozonolysis is a primary method for the oxidative degradation of the bicyclo[3.3.0]octene core. This reaction cleaves the double bond to typically form dialdehydes, dicarboxylic acids, or keto-acids, depending on the workup conditions. For instance, the ozonolysis of bicyclo[3.3.0]oct-1(5)-ene-3,7-dicarboxylic acid results in the formation of cycloöctane-3,7-dione-1,5-dicarboxylic acid, demonstrating the cleavage of the enamine double bond within the bicyclic system. epa.gov Similarly, dimethyl cis-bicyclo[3.3.0]oct-2-ene-1,2-dicarboxylate can be subjected to ozonolysis, followed by esterification with diazomethane, as a pathway to functionalized derivatives. researchgate.net The choice of solvent can be critical; ozonolysis of some bicyclic systems in methanol (B129727) can lead to stable, but not indefinitely so, hemiacetal intermediates. acs.org

Oxidation with strong agents like potassium permanganate (B83412) also achieves cleavage of the double bond. The oxidation of bicyclo-[3.3.0]-1(5)-octen-2-one with potassium permanganate was used to identify the structure by yielding the known γ-ketosuberic acid. researchgate.net

Starting MaterialOxidizing AgentProduct(s)Reference
Bicyclo[3.3.0]oct-1(5)-ene-3,7-dicarboxylic acidO₃Cycloöctane-3,7-dione-1,5-dicarboxylic acid epa.gov
Bicyclo-[3.3.0]-1(5)-octen-2-oneKMnO₄γ-Ketosuberic acid researchgate.net
Dimethyl cis-bicyclo[3.3.0]oct-2-ene-1,2-dicarboxylateO₃, then CH₂N₂Esterified dicarboxylic acid researchgate.net

Reductions and Dehydrogenations

The double bond and any additional carbonyl functionalities within the bicyclo[3.3.0]octene framework can be readily reduced. Catalytic hydrogenation is a common method for saturating the carbon-carbon double bond. For example, the catalytic hydrogenation of bicyclo[3.3.0]oct-1(5)-ene-3,7-dicarboxylic acid yields the corresponding saturated bicyclo[3.3.0]octane-3,7-dicarboxylic acid. epa.gov This method is also employed for the reduction of vinylene groups in related imino-bicyclo[3.3.0]octane derivatives. google.com

Ketone functionalities on the bicyclo[3.3.0]octane skeleton, such as in bicyclo[3.3.0]-2-octen-6-one and bicyclo[3.3.0]-2-octen-7-one, can be reduced to the corresponding alcohols using hydride reagents like lithium aluminum hydride. caltech.edu

Dehydrogenation of the cis-bicyclo[3.3.0]octane skeleton to form the aromatic pentalene (B1231599) system is a significant synthetic challenge. Early attempts to dehydrogenate tetrahydropentalene (an isomer of cis-bicyclo[3.3.0]oct-2-ene) using catalytic methods were reported to be unsuccessful. researchgate.netcaltech.edu However, double dehydrogenation has been successfully achieved in related permethylated pentalene systems using bromine. wiley.com

Reaction TypeSubstrateReagent(s)ProductReference
Catalytic HydrogenationBicyclo[3.3.0]oct-1(5)-ene-3,7-dicarboxylic acidH₂, CatalystBicyclo[3.3.0]octane-3,7-dicarboxylic acid epa.gov
Ketone ReductionBicyclo[3.3.0]-2-octen-6-one / -7-oneLiAlH₄Bicyclo[3.3.0]-2-octen-6-ol / -7-ol caltech.edu
Attempted DehydrogenationTetrahydropentaleneCatalystNo pentalene formed researchgate.netcaltech.edu

Conversion to Carboxylic Acids and Other Carboxylate Derivatives

A key derivative of the bicyclo[3.3.0]octane system is exo-cis-bicyclo[3.3.0]octane-2-carboxylic acid. One established synthesis begins with the free-radical addition of chloroform (B151607) to cis,cis-1,5-cyclooctadiene, initiated by benzoyl peroxide, to form 2-(trichloromethyl)bicyclo[3.3.0]octane. orgsyn.orglookchem.com Subsequent hydrolysis of the trichloromethyl group is achieved by heating with 85% phosphoric acid, which yields the target carboxylic acid. orgsyn.orglookchem.com This carboxylic acid is also accessible from cis-bicyclo[3.3.0]-2-octanone cyanohydrin. orgsyn.org

The bicyclic framework can also support multiple carboxylate groups. Bicyclo[3.3.0]oct-1(5)-ene-3,7-dicarboxylic acid has been prepared and its cis and trans isomers separated. epa.gov This dicarboxylic acid can be further converted into its corresponding dimethyl ester or diamide (B1670390) derivatives. epa.gov The synthesis of cis-bicyclo[3.3.0]octane-1-carboxylic acid has also been developed, with its stereochemistry confirmed through a multi-step sequence involving a Diels-Alder reaction to ensure the cis-ring fusion. cdnsciencepub.com

Target CompoundPrecursorKey ReagentsYieldReference
exo-cis-Bicyclo[3.3.0]octane-2-carboxylic acid2-(Trichloromethyl)bicyclo[3.3.0]octane85% H₃PO₄, heat43-47% orgsyn.orglookchem.com
Bicyclo[3.3.0]oct-1(5)-ene-3,7-dicarboxylic acidNot specified in abstractNot specifiedNot specified epa.gov
cis-Bicyclo[3.3.0]octane-1-carboxylic acidcis-Bicyclo[4.3.0]non-3-ene-1,6-dicarboxylic acidOxidative cleavage, cyclization, reductionNot specified cdnsciencepub.com

Halogenation and Subsequent Alkyl Substitution Reactions

Halogenation reactions on the bicyclo[3.3.0]octane skeleton provide intermediates for further functionalization. A notable reaction is the ring expansion of 6-(1-methylethylidene)-bicyclo[3.2.0]heptanes when treated with hydrobromic acid in acetic acid. arkat-usa.org This process yields a mixture of 2-bromo-3,3-dimethylbicyclo[3.3.0]octane and 3-bromo-2,2-dimethylbicyclo[3.3.0]octane with high stereoselectivity. arkat-usa.org The regioselectivity is moderate, and the reaction is sensitive to solvent polarity; less polar solvents like diethyl ether suppress the ring expansion in favor of simple addition to the double bond. arkat-usa.org

High-temperature bromination of saturated bicyclo[3.3.0] systems represents another approach to introduce functionality, although selectivity can be a challenge. metu.edu.tr

SubstrateReagent(s)Product(s)Key FindingReference
6-(1-Methylethylidene)-bicyclo[3.2.0]heptanesHBr, HOAc2-Bromo-3,3-dimethylbicyclo[3.3.0]octane & 3-Bromo-2,2-dimethylbicyclo[3.3.0]octaneRing expansion is stereo- and regioselective arkat-usa.org
Saturated bicyclo[3.3.0] hydrocarbonsBr₂, high temp.Brominated bicyclo[3.3.0]octanesMethod for functionalization of the saturated core metu.edu.tr

Reactions with Stabilized Phosphorus Ylides and Phosphines

The Wittig reaction and related olefination processes are powerful tools for converting ketone functionalities on the bicyclo[3.3.0]octane skeleton into alkenes. wikipedia.orgpressbooks.pub These reactions typically involve the treatment of a ketone with a phosphorus ylide (a Wittig reagent), which is often prepared in situ from a phosphonium (B103445) salt and a strong base. pressbooks.pub

Research has shown that diketones of this framework, such as cis-bicyclo[3.3.0]octane-3,7-dione and its derivatives, readily undergo olefination with stabilized phosphorus ylides. scinito.ai For example, cis-1,5-Dimethylbicyclo[3.3.0]octane-3,7-dione reacts with (carbethoxyethylidene)triphenylphosphorane, particularly under microwave-assisted conditions, demonstrating regioselective olefination. The reaction of cis-bicyclo[3.3.0]octane-3,7-dione with various stabilized phosphorus ylides, as well as with other phosphorus-based reagents like tris(dialkylamino)phosphines, has led to the synthesis of new derivatives with potential antimicrobial activity. scinito.ai

The use of weakly basic conditions, for instance with silver carbonate, can extend the applicability of the Wittig reaction to base-sensitive bicyclic ketones, minimizing side reactions like self-condensation or epimerization. nih.gov

Ketone SubstratePhosphorus ReagentReaction TypeProduct TypeReference
cis-1,5-Dimethylbicyclo[3.3.0]octane-3,7-dione(Carbethoxyethylidene)triphenylphosphoraneWittig OlefinationRegioselective olefin
cis-Bicyclo[3.3.0]octane-3,7-dioneStabilized phosphorus ylidesWittig OlefinationOlefinated derivatives scinito.ai
Aldehydes/KetonesPhosphorus ylidesWittig OlefinationAlkenes wikipedia.orgpressbooks.pub

Stereoselective Transformations on Bicyclo[3.3.0]octane-3-one Scaffolds

The rigid, cis-fused structure of the bicyclo[3.3.0]octane ring system makes it an excellent platform for stereocontrolled synthesis. The concave and convex faces of the molecule often lead to high diastereoselectivity in reactions.

Transformations of cis-bicyclo[3.3.0]octan-3-one demonstrate this stereoselectivity. The Bucherer–Bergs and Strecker reactions, which convert the ketone into a spiro-hydantoin and an α-amino acid precursor, respectively, proceed with a high degree of stereochemical control. researchgate.net The stereochemical outcome is influenced by the preferred conformation of the cyclopentane rings within the bicyclic system. researchgate.net

The bicyclo[3.3.0]octanone skeleton is a crucial structural motif in numerous bioactive natural products, and its stereoselective synthesis is of great interest. researchgate.net Strategies for creating optically active bicyclo[3.3.0]octanones often rely on asymmetric reactions or the use of chiral auxiliaries. For example, optically active (1R,5S,6S,7R)-6-tert-butyldiphenylsilyloxymethyl-7-hydroxybicyclo[3.3.0]octan-3-one is a key intermediate in the synthesis of carbacyclin. google.com Its high crystallinity allows for optical purification by recrystallization. google.com

Furthermore, chiral bicyclo[3.3.0]diene ligands have been developed and used in rhodium-catalyzed asymmetric arylation reactions, achieving high enantioselectivity (98–99% ee) in the synthesis of chiral amines. organic-chemistry.org This highlights how the stereochemical information embedded in the bicyclic scaffold can be effectively transferred in catalytic processes. Reductions of enones on the bicyclic frame can also be highly selective; while catalytic hydrogenation often proceeds from the less hindered β-face, reagents like samarium iodide can favor the formation of other diastereomers. nih.gov

Reaction TypeSubstrateKey FindingApplication/ProductReference
Bucherer–Bergs/Strecker Reactioncis-Bicyclo[3.3.0]octan-3-oneStereochemical course is related to ring conformationSpiro-hydantoins researchgate.net
Asymmetric SynthesisVariousCrystalline intermediates allow optical purificationIntermediates for carbacyclin google.com
Rhodium-Catalyzed ArylationN-nosyliminesChiral bicyclo[3.3.0]diene ligand induces high eeEnantiopure (diarylmethyl)amines organic-chemistry.org
Enone Reduction3-Biaryl-8-oxa-bicyclo[3.2.1]oct-2-ene-2-carboxylatesSmI₂ reduction provides 2β-carbomethoxy diastereomersMonoamine transporter ligands nih.gov

Stereochemistry of Bucherer–Bergs and Strecker Reactions

The Bucherer–Bergs and Strecker reactions are fundamental methods for synthesizing α-amino acids from carbonyl compounds. When applied to cyclic ketones like cis-bicyclo[3.3.0]octan-3-one, these reactions lead to the formation of spiro-hydantoins and subsequently α-amino acids with distinct stereochemical outcomes. cdnsciencepub.comcdnsciencepub.com The stereochemistry of the products is heavily influenced by the conformation of the bicyclic system and the specific reaction conditions. cdnsciencepub.com

In the context of substituted cyclic ketones, the Bucherer–Bergs reaction generally yields the thermodynamically more stable spiro-hydantoin isomer. mdpi.com This product typically has the 4'-carbonyl group of the hydantoin (B18101) ring in the less sterically hindered position. cdnsciencepub.commdpi.com Conversely, the Strecker synthesis often produces the isomer where this carbonyl group is in the more sterically hindered position, which is considered the kinetically controlled product. cdnsciencepub.com

For cis-bicyclo[3.3.0]octan-3-one, which is conformationally mobile, applying stereochemical rules can be complex. cdnsciencepub.com However, studies using ¹H NMR, ¹³C NMR, and X-ray diffraction have elucidated the structures of the isomeric products. cdnsciencepub.comcdnsciencepub.com The Strecker reaction of cis-bicyclo[3.3.0]octan-3-one yields a single, pure spiro-hydantoin isomer (Isomer B). cdnsciencepub.com In contrast, the Bucherer–Bergs reaction produces a mixture of two isomers (Isomer A and Isomer B), with Isomer B being the major component (60%) and Isomer A the minor (40%). cdnsciencepub.com

The structural difference between the isomers lies in the orientation of the hydantoin ring relative to the bicyclic framework. X-ray crystallography of the Strecker product (Isomer B) confirmed its specific stereochemistry, where the plane of the hydantoin ring bisects the angle formed by the C2, C3, and C4 atoms of the bicyclo[3.3.0]octane ring. cdnsciencepub.com The stereochemical course of both reactions is ultimately dictated by the preferred conformation of the cyclopentane rings within the bicyclic system. cdnsciencepub.comresearchgate.net

Table 1: Stereochemical Outcome of Bucherer-Bergs and Strecker Reactions on cis-Bicyclo[3.3.0]octan-3-one

ReactionStarting MaterialProduct(s)Isomer Ratio (A:B)Key Findings
Strecker Reaction cis-Bicyclo[3.3.0]octan-3-oneIsomer B (spiro-hydantoin)0:100Yields a single, pure isomer. cdnsciencepub.com
Bucherer-Bergs Reaction cis-Bicyclo[3.3.0]octan-3-oneIsomer A & Isomer B (spiro-hydantoins)40:60Produces a mixture of isomers, with B as the major product. cdnsciencepub.com

Influence of Remote Functional Groups (e.g., Cyclic Acetal Groups) on Regio- and Stereoselectivity

Remote functional groups can exert significant control over the regio- and stereoselectivity of reactions on the cis-bicyclo[3.3.0]octane framework. oup.com Cyclic acetal groups, specifically when located at the C8 position of the cis-bicyclo[3.3.0]octane system, have been shown to act as effective control elements in hydroboration and oxymercuration reactions of an adjacent double bond. oup.comcapes.gov.br

In hydroboration reactions, the regioselectivity is primarily governed by homoallylic inductive effects originating from the cyclic acetal. oup.com This electronic influence directs the boron to the carbon atom more distant from the electron-withdrawing acetal group, leading predominantly to the formation of an exo, 1,3-bifunctional relationship between the resulting hydroxyl group and the acetal. oup.com

In contrast, the influence of the acetal group in oxymercuration reactions is mainly stereoselective. oup.com This stereocontrol arises from the coordination of the mercury acetate (B1210297) reagent with the nonbonding electron pairs of the endo-oxygen atom of the cyclic acetal. oup.com This intramolecular chelation directs the attack of the electrophilic mercury species to the exo face of the double bond. The subsequent nucleophilic attack by the exo-oxygen of the acetal group and reduction leads to products with a predominant exo, 1,4-bifunctional relationship. oup.com The stability of the bicyclic intermediates formed during these reactions plays a crucial role in determining the final product distribution. ic.ac.uk

Table 2: Influence of C8-Cyclic Acetal Group on Reactions in cis-Bicyclo[3.3.0]octene Systems

ReactionControlling FactorPredominant OutcomeResulting Functional RelationshipMechanism
Hydroboration Homoallylic Inductive EffectRegioselectiveexo, 1,3-bifunctionalThe acetal group electronically directs the addition of boron. oup.com
Oxymercuration Stereoselective CoordinationStereoselectiveexo, 1,4-bifunctionalThe mercury reagent coordinates with the endo-oxygen of the acetal, directing the reaction pathway. oup.com

Stereochemical and Conformational Analysis of Cis Bicyclo 3.3.0 2 Octene Scaffolds

Intrinsic Conformation of the Cis-Fused Bicyclic System

The fusion of two cyclopentane (B165970) rings can theoretically result in either a cis or trans isomer. However, in the bicyclo[3.3.0]octane system, the cis-fusion is overwhelmingly preferred. The trans-fused isomer is significantly destabilized by immense torsional strain. researchgate.netresearchgate.net Computational and experimental studies have quantified this instability, showing that trans-bicyclo[3.3.0]octane is higher in energy than the cis-isomer by approximately 6 kcal/mol (25.1 kJ/mol). dokumen.pub Another calculation places this enthalpy difference even higher at 29.6 kJ/mol. researchgate.net This substantial energy difference arises because forcing the two five-membered rings into a trans-fusion introduces severe twisting and eclipsing interactions between the C-H bonds on the rings, a strain that the more relaxed, bent conformation of the cis-isomer avoids. dokumen.pub The cis-isomer adopts a conformation where both five-membered rings are in an envelope shape, which helps to relieve some of the cross-ring interactions. dokumen.pub

The cis-bicyclo[3.3.0]octene scaffold is considered a relatively rigid structure, a feature that makes it a valuable template in stereoselective synthesis. This rigidity means that the three-dimensional arrangement of atoms is predictable, which allows for better control over the approach of reagents. nih.gov However, the degree of rigidity versus flexibility can vary depending on the substitution pattern on the bicyclic frame. nih.govnih.gov

Quantum mechanics (QM) calculations demonstrate that the stereoselectivity of reactions such as dihydroxylations on fused cyclopentene (B43876) systems is influenced by whether the substrate has one dominant, rigid conformation or exists as a mixture of multiple low-energy conformers. nih.govacs.orgamanote.com For instance, some substituted cis-bicyclo[3.3.0]octene derivatives possess only a single low-energy conformation. nih.govnih.gov In such cases, the reaction proceeds through transition states based on this single conformation. Conversely, other derivatives exhibit greater conformational flexibility, with two or more accessible energy minima. nih.govnih.gov This flexibility allows the molecule to adopt different conformations upon reacting, potentially leading to different or mixed stereochemical outcomes, as the reaction can proceed through the most favorable transition state available from any of the accessible ground-state conformations. nih.gov Therefore, the conformational rigidity or flexibility of the reactant serves as a reliable guide for predicting stereoselectivity. acs.orgamanote.com

Control of Stereochemistry in Synthetic Pathways

The well-defined conformational landscape of cis-bicyclo[3.3.0]-2-octene and its derivatives provides a powerful tool for controlling stereochemistry during synthesis. This control is evident in both diastereoselective and enantioselective transformations.

Addition reactions to the double bond of cis-bicyclo[3.3.0]-2-octene derivatives are often highly diastereoselective. A prime example is the osmium tetroxide-mediated dihydroxylation. Counterintuitively, this reaction can proceed with high selectivity from the sterically more hindered concave face of the bicyclic system. nih.govacs.orgamanote.com

This unexpected outcome is not governed by simple steric hindrance but rather by the minimization of torsional strain in the transition state. nih.govnih.govacs.org Computational studies reveal that the approach of the bulky osmium reagent from the concave face can lead to a transition state with less torsional strain compared to the transition state for attack from the convex face. nih.govnih.gov For example, in the dihydroxylation of cis-oxabicyclo[3.3.0]octenone 7 , attack from the convex (β) face is favored, leading to a transition state (TS7β) that is 2.2 kcal/mol more stable than the transition state for concave (α) face attack (TS7α), consistent with experimental results. nih.gov The difference in stability is attributed to torsional effects originating from the constrained conformation of the bicyclic system. nih.gov

The table below summarizes the observed diastereoselectivity in the dihydroxylation of several cis-bicyclo[3.3.0]octene derivatives. The selectivity is highly dependent on the substrate's specific structure and conformational flexibility. nih.gov

EntrySubstrateProduct(s)Diastereomeric Ratio (concave:convex)Reference
1Cis-oxabicyclo[3.3.0]octenone (3 )Diols 4 and 5 92:8 nih.gov
2Cis-bicyclo[3.3.0]octenone (11 )Diol 12 4:1 nih.gov
3Substrate 9 ->95:5 (convex attack) nih.gov
4Substrate 13 Diol 14 5:95 (convex attack) nih.gov

Table 1: Diastereoselectivity in Dihydroxylation of Cis-Bicyclo[3.3.0]octene Derivatives.

Other addition reactions also show high stereoselectivity. For example, the conjugated double bond in an acetal (B89532) derivative of cis-bicyclo[3.3.0]oct-3-ene-2,7-dione acts as a Michael acceptor, reacting with nucleophiles to give exclusively the exo-1,4-addition product, from which intermediates with endo-functionalized side chains can be prepared. researchgate.netcapes.gov.br

The synthesis of enantiomerically pure bicyclo[3.3.0]octane derivatives is crucial for their use as chiral building blocks. deepdyve.com Several strategies have been developed, including the kinetic resolution of racemic mixtures and direct asymmetric synthesis.

Lipase-catalyzed transesterification is a powerful method for the kinetic resolution of racemic alcohols and their esters. mdpi.comacs.org For example, an improved procedure for the lipase-catalyzed kinetic resolution of racemic endo-endo-cis-bicyclo[3.3.0]octane-2,6-diol has been reported, providing access to enantiomerically pure bidentate auxiliaries. deepdyve.comutupub.fi Similarly, lipases such as Candida antarctica lipase (B570770) B (CaLB) and Pseudomonas cepacia lipase (PS) have been used effectively for the kinetic resolution of related diols via acetylation, yielding enantiopure diols and diacetates. mdpi.com

Direct enantioselective synthesis provides an alternative route to optically active bicyclo[3.3.0]octene scaffolds.

Pauson-Khand Reaction : A highly diastereoselective intramolecular Pauson-Khand reaction of optically active enynes, prepared from dimethyl L-tartrate, has been developed to construct optically active bicyclo[3.3.0]octenone derivatives. psu.edu For instance, the cyclization of (4S,5S)-4,5-Bis(tert-butyldimethylsiloxy)-7-(trimethylsilyl)hept-1-en-6-yne yielded a single diastereomer of the corresponding bicyclo[3.3.0]oct-1-en-3-one. psu.edu

Transannular Desymmetrization : The enantioselective α-deprotonation and rearrangement of achiral cyclooctene (B146475) oxides, using organolithium bases in the presence of a chiral ligand like (-)-sparteine (B7772259), can generate functionalized bicyclo[3.3.0]octan-2-ols in good yields and high enantiomeric excesses (e.g., 83-89% ee). acs.org

Proximity Effects on Reactivity and Stereochemistry within the Bicyclic Framework

Proximity effects refer to the influence of non-bonded atoms or groups on a reaction center due to their spatial closeness, which is enforced by the molecular structure. In the rigid cis-bicyclo[3.3.0]octene framework, such effects are pronounced and play a critical role in directing reactivity and stereochemistry. oregonstate.edu

The fixed geometry of the bicyclic system holds functional groups in specific spatial arrangements, leading to transannular reactions or interactions. For example, the stereochemical course of reactions at one position of the ring system is heavily influenced by the presence of substituents at another, even if they are separated by several bonds. An X-ray crystallography study of a spiro-hydantoin derivative of cis-bicyclo[3.3.0]octan-3-one confirmed a specific conformation for the bicyclic ring and highlighted the importance of non-bonded interactions, such as those between a carbonyl oxygen and a quasi-axial methyl group on the cyclopentane ring. cdnsciencepub.com

The diastereoselectivity of addition reactions discussed previously (Section 4.2.1) is a clear manifestation of proximity effects. The relative orientation of the two fused rings dictates that one face of the double bond is "internal" (concave) and the other is "external" (convex). The proximity of the atoms of the opposing ring to the concave face influences the transition state energies for incoming reagents, often overriding simple steric considerations and leading to unexpected stereochemical outcomes. nih.govnih.govresearchgate.net These through-space interactions are a defining feature of the chemistry of the cis-bicyclo[3.3.0]octene scaffold.

Computational Chemistry Investigations of Cis Bicyclo 3.3.0 2 Octene Systems

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied in chemistry and materials science to predict molecular properties and reaction dynamics.

DFT calculations have been instrumental in explaining the stereoselectivity of reactions involving the cis-bicyclo[3.3.0]octene framework. A notable example is the dihydroxylation of cis-bicyclo[3.3.0]octene intermediates, where the reaction was observed to occur on the sterically more hindered concave face, contrary to initial expectations. nih.govacs.org

Computational studies using DFT methods, such as B3LYP and the dispersion-corrected B3LYP-D3, have successfully rationalized this unexpected outcome. nih.govacs.org The calculations revealed that torsional effects are largely responsible for the observed stereoselectivity. nih.govacs.org By analyzing the transition state geometries and energies for the approach of the oxidizing agent (like osmium tetroxide) from both the convex (α-face) and concave (β-face) sides, researchers can predict the major product. For one such dihydroxylation, the transition state for the approach from the less hindered α-face (TS3α) was found to be 2.2 kcal/mol higher in energy than the transition state for the approach from the more hindered β-face (TS3β) at the B3LYP level, thus explaining the preferential formation of the syn-diol from the concave face attack. nih.gov

Table 1: Calculated Relative Energies of Dihydroxylation Transition States for a Bicyclo[3.3.0]octene Intermediate nih.gov
Transition StateDescriptionRelative Energy (kcal/mol)
TS3αOsO4 approach from the sterically less hindered (convex) face+2.2
TS3βOsO4 approach from the sterically more hindered (concave) face0.0

Beyond predicting outcomes, DFT is used to map entire reaction pathways and characterize the structures of fleeting transition states. For the dihydroxylation of cis-bicyclo[3.3.0]octenes, transition states were optimized to understand the origins of stereoselectivity. nih.gov DFT calculations have also been employed to study the mechanism of other reactions that form or involve this bicyclic system. For instance, theoretical calculations were performed to investigate the chirality transfer in an intramolecular [3+2] cycloaddition reaction that produces a cis-bicyclo[3.3.0]octane skeleton. researchgate.net These DFT calculations successfully predicted that only the cis-fused bicyclic product could be generated, a result confirmed by experimental observations. researchgate.net Similarly, the thermal 5-center/6π-electrocyclization reaction to form cis-bicyclo[3.3.0]oct-2-ene proceeds in a disrotatory fashion, a process that can be modeled using quantum mechanical calculations to analyze the transition state. rsc.org

Quantum Mechanics (QM) Calculations for Conformational Effects on Reactivity

The reactivity of the cis-bicyclo[3.3.0]octene system is profoundly influenced by its three-dimensional shape and flexibility. Quantum mechanics (QM) calculations are crucial for understanding how conformational effects govern reaction outcomes. nih.govacs.org Studies have shown that the stereoselectivity of dihydroxylation reactions on fused cyclopentene (B43876) rings is directly linked to the conformational rigidity or flexibility of the substrate. nih.govacs.org Factors such as torsional strain, electrostatic interactions, and steric hindrance all play a role, and the conformational flexibility of the reactant molecule serves as a predictive guide for stereoselectivity. nih.govacs.org

Vibrational Circular Dichroism (VCD) Coupled with DFT for Absolute Configuration Determination

Determining the absolute configuration of chiral molecules is a fundamental challenge in stereochemistry. researchgate.net The combination of Vibrational Circular Dichroism (VCD) spectroscopy and DFT calculations has emerged as a powerful and reliable method for this purpose. researchgate.netnih.govescholarship.org VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. escholarship.org

This technique has been successfully applied to derivatives of the bicyclo[3.3.0]octane core. researchgate.net In one study, the absolute configurations of four different bicyclo[3.3.0]octane derivatives were determined. researchgate.net The experimental VCD spectra were compared with theoretical spectra simulated at the B3LYP/6-31G* level of theory for all possible stereoisomers. researchgate.net The absolute configuration was assigned with high confidence by finding the best match between the experimental and calculated spectra, with results that agreed with data from other methods. researchgate.netacs.org This demonstrates the capability of VCD coupled with DFT to unambiguously assign the stereochemistry of complex molecules with multiple stereogenic centers. researchgate.net

Molecular Dynamics Simulations for Conformational Landscapes

While DFT and other QM methods are excellent for calculating energies of static structures, Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of molecules. MD simulations are used to explore the conformational landscape of a molecule by simulating its atomic motions over time. These simulations can reveal the relative populations of different conformers and the energy barriers between them.

For flexible systems like cis-bicyclo[3.3.0]oct-2-ene, MD simulations can map the accessible conformations and their interconversions. The force fields used in classical MD are often benchmarked against or parameterized using higher-level DFT calculations to ensure accuracy. uci.edu Such simulations are critical for understanding how the molecule behaves in solution, how its shape fluctuates, and how this dynamic behavior influences its interaction with other molecules, such as enzymes or reactants. uci.eduub.edu By understanding the complete conformational landscape, chemists can gain a deeper appreciation for the factors that control the molecule's reactivity and stereoselectivity.

Table 2: Summary of Computational Methods and Applications
MethodSpecific Technique/Level of TheoryApplication for Bicyclo[3.3.0]octene SystemsReference
Density Functional Theory (DFT)B3LYP, B3LYP-D3Explaining stereoselectivity in dihydroxylation reactions by calculating transition state energies. nih.govacs.org
Quantum Mechanics (QM)Ab initio (e.g., cc-pvtz basis set)Analyzing conformational effects (rigidity, torsional strain) on reactivity and determining lowest energy conformations. nih.govacs.orgacs.org
VCD coupled with DFTB3LYP/6-31G*Assigning the absolute configuration of chiral bicyclo[3.3.0]octane derivatives. researchgate.net
Molecular Dynamics (MD)Classical simulations (often with DFT-benchmarked force fields)Exploring conformational landscapes and molecular flexibility over time. uci.eduub.edu

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural elucidation of cis-bicyclo[3.3.0]oct-2-ene in solution.

The stereochemistry of the cis-fused ring junction and the relative orientation of substituents are determined primarily through Nuclear Overhauser Effect (NOE) spectroscopy and analysis of proton-proton coupling constants (J-couplings). cdnsciencepub.comnih.gov NOE experiments, including 1D NOE and 2D NOESY or ROESY, detect through-space proximity between protons. nih.govresearchgate.net For example, in derivatives of azabicyclo[3.3.0]octane, specific NOE enhancements between key protons provide definitive evidence for the trans-fused stereochemistry and the rigid conformation of the bicyclic system. nih.gov

The magnitude of vicinal coupling constants (³JHH) is dependent on the dihedral angle between the coupled protons, as described by the Karplus equation. cdnsciencepub.com By comparing experimentally observed coupling constants with those calculated for different possible conformations, the preferred conformation in solution can be established. cdnsciencepub.com For carbacyclin, a cis-bicyclo[3.3.0]octane derivative, this analysis indicated a narrow range of conformations. cdnsciencepub.com

Table 1: Representative ¹H NMR Coupling Constants for Bicyclo[3.3.0]octane Derivatives

Coupled ProtonsCoupling Constant (Hz)Dihedral Angle DependenceReference
J1,5 (bridgehead)StrongIndicates syn relationship researchgate.net
J5,6 (bridgehead-exo)WeakerIndicates anti relationship researchgate.net
Vicinal (ring)VariableDependent on local conformation cdnsciencepub.com

Diffusion-Ordered NMR Spectroscopy (DOSY) is a powerful technique for analyzing mixtures and studying the formation of supramolecular assemblies. scispace.comresearchgate.net The method separates the NMR signals of different chemical species based on their diffusion coefficients, which are related to their size and shape. researchgate.netaston.ac.uk While specific applications of DOSY to cis-bicyclo[3.3.0]oct-2-ene itself are not extensively documented in the provided results, the technique is broadly applicable to bicyclic systems. scispace.comresearchgate.net It can be used to characterize the aggregation state of bicyclo[3.3.0]octane derivatives in solution or to follow the progress of reactions involving these molecules by distinguishing between reactants, intermediates, and products without physical separation. rsc.org

Vibrational Spectroscopy (e.g., Infrared and Raman) for Functional Group Analysis and Conformational States

Vibrational spectroscopy, including both infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule and can also be used to study its conformational states. acs.orguniv-smb.fr For bicyclo[3.3.0]oct-1,5-ene, a related isomer, both IR and Raman spectra were recorded and analyzed. acs.orguniv-smb.fr Ab initio calculations complemented the experimental spectra to predict the energy differences between various conformations. acs.orguniv-smb.fr These studies showed that the cis C₂ᵥ conformation is the most stable. acs.orguniv-smb.fr The characteristic C=C stretching vibration in the Raman spectrum is a key indicator of the double bond. tamu.edu For derivatives such as cis-bicyclo[3.3.0]octan-2-one, a strong absorption in the IR spectrum around 1715 cm⁻¹ is indicative of the carbonyl group. vulcanchem.com

Table 2: Key Vibrational Frequencies for Bicyclo[3.3.0]octane Derivatives

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)TechniqueReference
Alkene (C=C)Stretch~1650Raman tamu.edu
Carbonyl (C=O)Stretch~1715-1742IR vulcanchem.comgoogle.com
C-H (alkane)Stretch~2950IR google.com

X-ray Diffraction Studies for Solid-State Stereochemical and Conformational Details

Single-crystal X-ray diffraction provides the most definitive and detailed picture of the molecular structure of cis-bicyclo[3.3.0]oct-2-ene derivatives in the solid state. rsc.orgtandfonline.com This technique allows for the precise determination of bond lengths, bond angles, and torsional angles, confirming the cis-fusion of the two five-membered rings and elucidating the exact conformation adopted in the crystal lattice. rsc.orgtandfonline.com For example, X-ray analysis of various bicyclo[3.3.0]octane derivatives has shown that the cyclopentane (B165970) rings often adopt an endo conformation. rsc.org The "awkward" dish-like shape of the bicyclo[3.3.0]octane ring system has been shown to influence crystal packing and can lead to the formation of multiple polymorphs or solvates. dissertation.com The structure of a cis-2,6-bis(dimethylthio-methylene)-bicyclo[3.3.0]octan-3,7-dione has been investigated by X-ray analysis, providing detailed molecular and crystal structure information. tandfonline.com

Advanced Mass Spectrometry for Mechanistic Studies and Derivatization Analysis

Mass spectrometry (MS) is a crucial tool for determining the molecular weight and fragmentation patterns of cis-bicyclo[3.3.0]oct-2-ene and its derivatives. nist.govnih.gov The electron ionization (EI) mass spectrum of cis-bicyclo[3.3.0]oct-2-ene is available in the NIST database. nist.govnist.gov For nonpolar alkenes like this, which may not ionize efficiently by electrospray ionization (ESI), derivatization is a common strategy to enhance their detectability. researchgate.netnih.gov This involves chemically modifying the alkene with a tag that is readily ionizable, allowing for sensitive analysis by techniques like LC-ESI-MS/MS. researchgate.netddtjournal.com Such derivatization can be used for both positive and negative ion analysis. nih.gov Advanced mass spectrometry techniques, including tandem mass spectrometry (MS/MS), can be used to study the fragmentation pathways of these derivatives, providing further structural information and aiding in mechanistic studies of reactions involving the bicyclic framework. researchgate.netresearchgate.net

Applications in Advanced Organic Synthesis and Materials Science

Role as Key Intermediates in Total Synthesis of Complex Molecules

The rigid, fused five-membered ring system of cis-bicyclo[3.3.0]oct-2-ene serves as a foundational scaffold for the stereocontrolled synthesis of a diverse array of intricate natural products and polycyclic systems.

Natural Product Synthesis

The bicyclo[3.3.0]octane core is a recurring motif in numerous biologically active natural products. The strategic use of cis-bicyclo[3.3.0]oct-2-ene and its derivatives allows for efficient and often elegant pathways to these complex targets.

Chromodorolide A Precursors: The total synthesis of chromodorolides, a family of marine diterpenoids, has utilized cis-bicyclo[3.3.0]octene intermediates. acs.org For instance, the dihydroxylation of these intermediates has been a key step, with computational studies revealing that the reaction can occur on the seemingly more hindered concave face due to torsional effects. acs.org This highlights the subtle conformational factors that govern the reactivity of this bicyclic system. The chromodorolides themselves contain a distinctive 7-acetoxy-2,8-dioxabicyclo[3.3.0]octan-3-one fragment. nih.gov

Coriolin (B1246448) Analogs: Coriolin, a hirsutane sesquiterpene with antitumor properties, features a linear triquinane skeleton. The synthesis of coriolin and its analogs has extensively relied on building blocks containing the bicyclo[3.3.0]octane framework. acs.orgacs.orgpsu.edu The development of stereoselective methods to construct functionalized bicyclo[3.3.0]octane derivatives has been crucial in accessing these complex molecules. psu.edu

Specionin (B1250876) Intermediates: The insect antifeedant specionin has been synthesized using (±)-exo, exo-6,7-bis(benzyloxy)-exo-4-(hydroxymethyl)-cis-bicyclo[3.3.0]oct-2-ene as a key starting material. rsc.orgrsc.org A diastereoisomer of specionin acetate (B1210297) was also prepared from a related endo-hydroxymethyl substituted cis-bicyclo[3.3.0]oct-2-ene derivative. rsc.org This demonstrates the utility of differentially substituted cis-bicyclo[3.3.0]oct-2-ene scaffolds in accessing stereochemically diverse natural products.

Cedranoid Sesquiterpenes: The synthesis of cedranoid sesquiterpenes has involved the functionalization of cis-bicyclo[3.3.0]octane systems. ingentaconnect.comresearchgate.net For example, a pivotal intermediate in the synthesis of cedrol, a known sesquiterpenoid, is a diketone with a bicyclo[3.3.0]octane framework. udel.edu Synthetic strategies have been designed to introduce oxygenated functions at various positions of the bicyclo[3.3.0]octane ring system to access different members of the cedranoid family. udel.edu

Synthesis of Polycyclic Systems

The inherent strain and reactivity of the cis-bicyclo[3.3.0]oct-2-ene skeleton make it an ideal starting point for the construction of other complex polycyclic systems.

Pentalene (B1231599): Pentalene, a bicyclo[3.3.0]octatetraene, has been a long-standing synthetic target. Early synthetic approaches utilized cis-bicyclo[3.3.0]oct-2-ene derivatives as precursors. researchgate.netcaltech.edu For instance, a mixture of bicyclo[3.3.0]-2-octen-6-one and bicyclo[3.3.0]-2-octen-7-one, derived from a ring expansion reaction, was reduced and subsequently subjected to dehydrogenation in an attempt to form pentalene. researchgate.netcaltech.edu

Triquinacene: Triquinacene, a tricyclic hydrocarbon, and its derivatives have been synthesized using precursors based on the cis-bicyclo[3.3.0]octane framework. arkat-usa.orgresearchgate.net For example, 1-substituted cis-bicyclo[3.3.0]octane-3,7-dione derivatives have been explored as potential precursors to triquinacenes. arkat-usa.org

Propellanes: [3.3.3]Propellanes, which contain three fused five-membered rings sharing a common C-C bond, have been synthesized using strategies that involve the formation of the bicyclo[3.3.0]octane core as a key step. rsc.org For example, samarium diiodide-induced intramolecular conjugate addition reactions have been employed to form [3.3.3]propellanones from precursors containing a 5,5-fused bicyclic system. rsc.org

Polymer Chemistry Applications

The strained nature of the double bond in cis-bicyclo[3.3.0]oct-2-ene and its derivatives makes them suitable monomers for ring-opening metathesis polymerization (ROMP), a powerful technique for creating functional polymers with well-defined structures.

Monomers in Ring-Opening Metathesis Polymerization (ROMP) for Functional Polymers

Cis-bicyclo[3.3.0]oct-2-ene and its functionalized analogues can undergo ROMP to produce polymers with unique properties. While research on the direct ROMP of the parent cis-bicyclo[3.3.0]oct-2-ene is not extensively detailed, the polymerization of related strained bicyclic systems provides insight into its potential. The reactivity in ROMP is influenced by factors such as ring strain and the nature of substituents. For instance, in the ROMP of related cyclobutene (B1205218) monomers, the cis isomer was found to be more reactive than the trans isomer. researchgate.net

Development of Novel Polymeric Materials with Defined Architectures

The use of monomers like cis-bicyclo[3.3.0]oct-2-ene in ROMP allows for the synthesis of polymeric materials with precisely controlled architectures. beilstein-journals.org This includes the potential to create block copolymers by sequentially polymerizing different monomers. For example, block copolymers have been synthesized using a related cyclobutene monomer and other cyclic olefins like cyclooctadiene, leading to materials with distinct hydrophilic and hydrophobic blocks after further chemical modification. researchgate.net

Catalysis and Ligand Design

While direct applications of cis-bicyclo[3.3.0]oct-2-ene itself in catalysis and ligand design are not extensively documented in the provided search results, the bicyclo[3.3.0]octane framework is a key structural element in chiral ligands used for asymmetric catalysis. The rigid and well-defined stereochemistry of this scaffold is advantageous for creating a specific chiral environment around a metal center, influencing the stereochemical outcome of catalytic reactions. For example, chiral bicyclo[3.3.0]octane-based ligands have been used in palladium-catalyzed allylic substitution reactions.

Chiral Ligand Design for Asymmetric Catalysis

The C2-symmetric core of cis-bicyclo[3.3.0]octane derivatives serves as an effective backbone for the design of novel chiral ligands used in asymmetric catalysis. sorbonne-universite.fr The rigid structure helps to create a well-defined chiral environment around a metal center, enabling high levels of stereocontrol in catalytic transformations.

Researchers have successfully synthesized a new class of C2-symmetric chiral diene ligands based on a nonbridged bicyclo[3.3.0] backbone. nih.gov The synthesis of these enantiopure 3,6-disubstituted bicyclo[3.3.0]dienes leverages highly efficient lipase-catalyzed transesterification and Suzuki-coupling strategies, allowing for the creation of a diverse family of ligands with varying electronic and steric properties. nih.gov For instance, novel chiral bicyclo[3.3.0]octadiene ligands have been prepared starting from a known bis-enoltriflate, followed by a Suzuki coupling to introduce aryl groups. researchgate.net

These ligands have been examined in the rhodium-catalyzed asymmetric 1,4-addition of arylboronic acids to α,β-unsaturated carbonyl compounds. The results demonstrate excellent enantioselectivities, with up to 98% enantiomeric excess (ee), and good yields under mild, room-temperature reaction conditions. nih.gov The rigid bicyclic framework is crucial for achieving such high levels of asymmetric induction.

Furthermore, the diketone derivative, cis-bicyclo[3.3.0]octane-3,7-dione, is a key starting material for building C2-symmetrical molecules. sorbonne-universite.fr It can be used to synthesize complex polyquinanes in a two-directional manner, highlighting its utility as a versatile building block in organic synthesis. sorbonne-universite.fr

Table 1: Performance of Chiral Bicyclo[3.3.0]diene Ligands in Rh-Catalyzed Asymmetric 1,4-Addition Data sourced from research on C2-symmetric chiral dienes. nih.gov

Entry α,β-Unsaturated Carbonyl Arylboronic Acid Ligand Yield (%) Enantiomeric Excess (ee, %)
1 2-Cyclohexenone Phenylboronic acid 3,6-Diphenylbicyclo[3.3.0]diene >99 98
2 2-Cyclopentenone Phenylboronic acid 3,6-Diphenylbicyclo[3.3.0]diene 98 97
3 2-Cycloheptenone Phenylboronic acid 3,6-Diphenylbicyclo[3.3.0]diene 96 96
4 2-Cyclohexenone 4-Methoxyphenylboronic acid 3,6-Diphenylbicyclo[3.3.0]diene >99 97

Template Design for Molecular Self-Assembly and Ordered Systems

The rigid and heavily constrained nature of the cis-fused bicyclo[3.3.0]octane (also known as octahydropentalene) framework makes it an excellent template for directing molecular self-assembly. researchgate.netresearchgate.net This constrained aliphatic backbone allows for the creation of self-assembling systems with well-ordered conformational features, which is of significant interest for designing novel supramolecular structures. researchgate.net

The utility of this scaffold has been demonstrated in a study where flexible tert-butylcarbamoyl side chains were attached to the rigid bicyclo[3.3.0]octane core. In the solid state, the molecule exhibits a structure where both five-membered rings of the bicyclic unit adopt an envelope conformation. This defined geometry, coupled with intermolecular hydrogen bonds, dictates the packing of the molecules. Specifically, molecules are linked by intermolecular N—H⋯O hydrogen bonds, forming a two-dimensional layered structure. researchgate.net This predictable arrangement showcases the template's ability to enforce a specific, ordered assembly. The cis-fusion of the two five-membered rings is energetically preferred over a trans-fusion, which would induce considerable torsional strain, further ensuring the conformational rigidity of the template. researchgate.net

Table 2: Crystallographic Data for a Self-Assembling Bicyclo[3.3.0]octane Derivative Data from a study on a bicyclo[3.3.0]octane template. researchgate.net

Parameter Value
Molecular Formula C₁₈H₃₂N₂O₄
Crystal System Monoclinic
Space Group P2₁/c
Key Conformation Central bicyclo[3.3.0]octane has a rigid ring junction; both rings adopt an envelope conformation.
Intermolecular Interactions N—H⋯O hydrogen bonds forming a 2D layer structure.
Significance The constrained aliphatic backbone acts as a template for creating conformationally ordered self-assembling systems. researchgate.net

Structural Exploration for Sustainable Materials and Fuel Components

The structural characteristics of cycloalkanes, including the bicyclo[3.3.0]octane framework, are being explored for their potential use in sustainable materials and as advanced fuel components. In the context of sustainable aviation fuels (SAFs), there is a significant effort to reduce the aromatic content in jet fuel to minimize the production of soot during combustion. researchgate.net However, aromatics are necessary to maintain engine seals by causing o-rings to swell. Recent studies have shown that certain cycloalkanes also exhibit o-ring swelling properties, making them attractive as potential substitutes for aromatics. researchgate.net The rigid, strained ring systems of bicyclic alkanes like cis-bicyclo[3.3.0]octane are of interest in this area.

Furthermore, cis-bicyclo[3.3.0]oct-2-ene has been identified as a component in hydrocarbon mixtures produced from the conversion of renewable carbon sources. google.com In processes designed to create bio-petroleum compounds, this bicyclic olefin can be formed. For example, a patent describing hydrocarbon synthesis methods lists cis-bicyclo[3.3.0]oct-2-ene as a product in the synthesized liquid organic phase, demonstrating its generation in processes aimed at producing fuel-like compounds. google.com The presence of such bicyclic compounds in these mixtures is relevant for defining the properties of the resulting synthetic fuels.

Table 3: Presence of Cis-bicyclo[3.3.0]oct-2-ene in a Synthesized Hydrocarbon Mixture Data from a patent on hydrocarbon synthesis. google.com

Compound Retention Time (min) Area (%)
Ethylbenzene 5.097 1.88
cis-Bicyclo[3.3.0]oct-2-ene 4.974 0.30
Benzene (B151609), 1,3-dimethyl- 5.271 1.85
Nonane 5.937 0.80

Q & A

Q. What are the established synthetic routes for cis-bicyclo[3.3.0]-2-octene, and how can experimental protocols be optimized for reproducibility?

Answer: A key method involves the condensation of 3-ketopentagluconate esters with vicinal dicarbonyl compounds under buffered aqueous conditions, yielding cis-bicyclo[3.3.0]octane-3,7-dione as a precursor . For epoxidation of cis-bicyclo[3.3.0]-2-octene, a protocol using m-chloroperbenzoic acid (85%) in dichloromethane at 0°C followed by sequential washing (sodium sulfite, bicarbonate, water) and vacuum distillation (80–82°C at 29 mmHg) is recommended . Optimization should focus on reaction time, solvent purity, and temperature gradients to minimize side products.

Q. How should researchers validate the structural identity and purity of cis-bicyclo[3.3.0]-2-octene derivatives?

Answer: Use a combination of nuclear magnetic resonance (NMR) spectroscopy and vapor-phase chromatography (VPC). For example, the exo-epoxide derivative of cis-bicyclo[3.3.0]-2-octene shows distinct NMR signals at δ 3.47 (t, 1H) and δ 3.30 (d, 1H), with preparative VPC (5% SE-30 on Chromosorb G) confirming purity . Elemental analysis (e.g., C: 77.38%, H: 9.74%) and comparison to reference spectra are critical for new derivatives.

Advanced Research Questions

Q. What are the stereochemical challenges in synthesizing hydroxylated derivatives of cis-bicyclo[3.3.0]-2-octene, and how can regioselectivity be controlled?

Answer: Steric hindrance in the bicyclic framework often leads to competing endo/exo isomerism. For instance, methyllithium addition to cis-bicyclo[3.3.0]-2-octene derivatives requires precise temperature control (−78°C to 0°C) to favor endo-2-hydroxy-exo-2-methyl isomers . Computational modeling (e.g., DFT calculations) can predict transition states, while kinetic studies via in situ NMR or IR spectroscopy help optimize reaction pathways.

Q. How can researchers resolve contradictions in spectral data for cis-bicyclo[3.3.0]-2-octene derivatives?

Answer: Discrepancies in NMR or mass spectra often arise from impurities or conformational dynamics. For example, a VPC analysis of cis-bicyclo[3.3.0]-2-octene oxide revealed a 1:1:8 ratio of three components, necessitating preparative VPC to isolate the target exo-epoxide . Cross-validation with X-ray crystallography or high-resolution mass spectrometry (HRMS) is advised. Document uncertainties in raw data and apply statistical error analysis (e.g., confidence intervals) .

What frameworks are suitable for formulating hypothesis-driven research questions about the reactivity of cis-bicyclo[3.3.0]-2-octene?

Answer: Use the PICO framework:

  • Population : cis-bicyclo[3.3.0]-2-octene derivatives.
  • Intervention : Specific reaction conditions (e.g., epoxidation, hydroxylation).
  • Comparison : Alternative synthetic routes or catalysts.
  • Outcome : Yield, selectivity, or mechanistic insights.
    For example: "Does using m-CPBA versus dimethyldioxirane improve epoxidation selectivity in strained bicyclic alkenes?" .

Methodological Guidance

Q. How should experimental data for cis-bicyclo[3.3.0]-2-octene be presented to meet journal standards?

Answer:

  • Primary Data : Include NMR shifts, VPC retention times, and elemental analysis. For new compounds, provide full spectral assignments and purity metrics (>95%).
  • Supporting Information : Deposit synthetic procedures, spectral copies, and computational data in supplementary files. Use standardized descriptors (e.g., "Compound 12: cis-bicyclo[3.3.0]oct-3-ene oxide") .
  • Ethics : Disclose safety protocols for handling reactive intermediates (e.g., peroxides) .

Q. What strategies can mitigate reproducibility issues in bicyclic compound synthesis?

Answer:

  • Documentation : Specify solvent batches, catalyst sources, and equipment calibration.
  • Negative Controls : Run parallel reactions without the catalyst or with inert atmospheres.
  • Peer Review : Pre-submission validation by independent labs reduces error propagation .

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